N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide
Description
N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring and a pyrimidine ring. This structure is known for its potential biological activities and is often explored in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-11-8-24-17-14(11)15(18-10-19-17)21-5-2-13(3-6-21)20-16(22)12-4-7-23-9-12/h4,7-10,13H,2-3,5-6H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPUKATULQKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCC(CC3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system. This can be achieved through a series of condensation reactions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the Thiophene-3-carboxamide Group: The final step involves the coupling of the thiophene-3-carboxamide group to the piperidine-thieno[2,3-d]pyrimidine intermediate. This can be achieved using standard amide coupling reagents such as EDCI or HATU.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored in medicinal chemistry for drug development. Its potential to interact with specific biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases, which are involved in cell proliferation and survival, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities, particularly as kinase inhibitors.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring system and are explored for their potential therapeutic applications.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct biological properties and make it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
